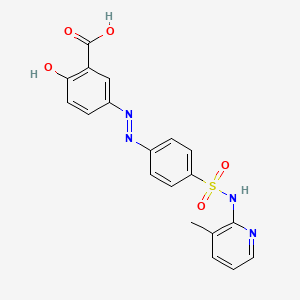

2-Hydroxy-5-((4-(((3-methyl-2-pyridinyl)amino)sulfonyl)phenyl)azo)benzoic acid

説明

Historical Background and Development

The development of methylsulfasalazine derivatives traces back to the pioneering work of Dr. Nana Svartz, a Scandinavian rheumatologist and professor of medicine at the Karolinska Institute in Stockholm, who collaborated with Swedish pharmaceutical company Pharmacia in 1941 to develop sulfasalazine. The original compound was designed as an attempt to create a combination therapy that would chemically link sulfonamides and aspirin, based on the observation that when given concomitantly, these agents did not produce concrete therapeutic results individually. The research focus shifted toward combining the two agents chemically to produce an antibiotic that would demonstrate affinity for connective tissue.

The evolution toward methylated derivatives of sulfasalazine emerged from the continued investigation into structural modifications that could potentially enhance the therapeutic profile of the parent compound. Research into methylsulfasalazine variants gained momentum as scientists recognized that strategic methylation could influence the compound's pharmacological properties, metabolic pathways, and tissue distribution characteristics. The development of various methylated positions, including both 3-methyl and 6-methyl derivatives, represents a systematic approach to structure-activity relationship studies within the sulfasalazine chemical family.

Historical research has demonstrated that methylsulfasalazine derivatives, distinguished by the addition of methyl groups at different positions on the pyridine ring, were developed with the hypothesis that such modifications might provide similar benefits to the parent compound while potentially altering the compound's chemical stability and bioactive properties. The compound 2-Hydroxy-5-((4-(((3-methyl-2-pyridinyl)amino)sulfonyl)phenyl)azo)benzoic acid specifically represents an isomeric variation of the more extensively studied 6-methyl derivative, offering unique research opportunities to understand position-specific methylation effects.

Chemical Classification within Azo Compounds

This compound belongs to the extensive family of aromatic azo compounds, which are characterized by the presence of the azo functional group (-N=N-) within their molecular structure. Azo compounds represent one of the most significant classes of organic chromophores, accounting for 60-80% of all organic colorants due to their relatively simple synthesis, excellent technical performance, and broad spectrum of colors. The compound specifically falls within the subcategory of aromatic azo compounds, where both nitrogen atoms of the azo group are attached to aromatic ring systems.

The structural classification of this compound reveals multiple functional group characteristics that define its chemical behavior. The molecule contains the characteristic azo chromophore (-N=N-) that provides the fundamental electronic properties associated with azo compounds. Additionally, the presence of aromatic ring systems, including both benzene and pyridine rings, places it within the aromatic azo compound subclass. The sulfonamide group (-SO2NH-) contributes to its classification as a sulfonamide derivative, while the carboxylic acid group (-COOH) and phenolic hydroxyl group (-OH) add to its multifunctional nature.

According to established chemical taxonomy, the compound can be classified as a codrug, following the pattern of its parent compound sulfasalazine, which represents a combination of sulfapyridine and 5-aminosalicylic acid coupled through an azo linkage. The azo bond serves as both a structural connector and a potential site for metabolic cleavage, a characteristic that defines many compounds within this chemical class. The compound's classification within disease-modifying antirheumatic drugs chemical family stems from its structural relationship to sulfasalazine.

The following table summarizes the key chemical classifications:

| Classification Category | Specific Classification | Structural Feature |

|---|---|---|

| Primary Functional Group | Aromatic Azo Compound | -N=N- linkage between aromatic systems |

| Secondary Functional Groups | Sulfonamide, Carboxylic Acid, Phenol | -SO2NH-, -COOH, -OH groups |

| Chromophore System | Azo Chromophore | Conjugated π-electron system |

| Compound Type | Codrug/Prodrug | Linked bioactive components |

| Chemical Family | Methylated Sulfasalazine Derivative | Pyridine ring methylation |

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and aromatic systems. The name systematically describes each structural component, beginning with the benzoic acid core structure and progressing through the azo linkage to the sulfonyl-substituted pyridine system.

The nomenclature system for this compound can be deconstructed as follows: the "2-Hydroxy" designation indicates the presence of a hydroxyl group at the 2-position of the benzoic acid ring system. The "5-" prefix specifies the attachment point of the azo group to the benzoic acid ring. The complex substituent "((4-(((3-methyl-2-pyridinyl)amino)sulfonyl)phenyl)azo)" describes the entire azo-linked portion of the molecule, where "3-methyl-2-pyridinyl" indicates the methylated pyridine ring with the methyl group at position 3 and the amino attachment at position 2.

Systematic identification systems utilize various molecular descriptors to uniquely characterize the compound. The molecular formula for related methylated sulfasalazine derivatives, such as the 6-methyl variant, is established as C19H16N4O5S with a molecular weight of 412.42 daltons. The 3-methyl isomer would maintain the same molecular formula while exhibiting different structural connectivity. Chemical identification systems employ multiple complementary approaches including Chemical Abstracts Service registry numbers, Simplified Molecular Input Line Entry System notation, and International Chemical Identifier strings.

For the related 6-methyl derivative, established identification includes Chemical Abstracts Service number 42753-55-9. The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure, while International Chemical Identifier strings offer a standardized method for representing chemical structure information. These systematic approaches ensure unambiguous identification across different chemical databases and research applications.

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research extends across multiple domains of scientific investigation. The compound serves as a valuable research tool for understanding structure-activity relationships within the sulfasalazine chemical family, particularly regarding the effects of positional methylation on molecular properties and biological activity. The 3-methyl substitution pattern provides researchers with an opportunity to compare and contrast the effects of different methylation positions on the pyridine ring system.

特性

CAS番号 |

42753-53-7 |

|---|---|

分子式 |

C19H16N4O5S |

分子量 |

412.4 g/mol |

IUPAC名 |

2-hydroxy-5-[[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C19H16N4O5S/c1-12-3-2-10-20-18(12)23-29(27,28)15-7-4-13(5-8-15)21-22-14-6-9-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26) |

InChIキー |

FCAXOPILJFCPSY-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

正規SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

同義語 |

5-(4-(3-methyl-2-pyridylsulfamoyl)phenylazo)salicylic acid methyl-SASP methylsalazosulfapyridine methylsalazosulphapyridine methylsulfasalazine |

製品の起源 |

United States |

準備方法

Synthesis via 5-Aminosalicylic Acid and Sulfapyridine Derivatives

A widely cited method involves reacting 5-aminosalicylic acid with a sulfapyridine-derived diazonium salt under acidic conditions. Key steps include:

-

Diazotization : Treatment of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to generate the diazonium chloride.

-

Azo Coupling : Addition of the diazonium salt to 5-aminosalicylic acid in methanol/water (1:5 v/v) at 30–35°C, followed by heating to 45–50°C for completion.

Reaction Conditions Table

| Parameter | Value/Range |

|---|---|

| Temperature | 30–50°C |

| Solvent | Methanol/water (1:5) |

| Acid Catalyst | HCl (1:2 molar ratio) |

| Yield | 56–92.5% |

This method prioritizes controlled temperature to prevent diazonium salt hydrolysis, which reduces byproducts like phenolic compounds.

Acid-Catalyzed Condensation

Alternative routes employ acid-mediated condensation between pre-synthesized intermediates.

Hydrochloric Acid-Mediated Synthesis

A patent (CN106032358A) details the condensation of 2-hydroxy-5-azobenzoic acid methyl ester with 4-((3-methylpyridin-2-yl)amino)benzenesulfonamide in aqueous HCl:

-

Ester Hydrolysis : The methyl ester intermediate is refluxed with potassium hydroxide (KOH) in water, followed by acidification to pH 2–3 with HCl to precipitate the product.

-

Purification : Recrystallization from acetone/water yields >98% purity.

Key Data

Acetic Acid Optimization

Substituting HCl with acetic acid improves solubility of intermediates, enabling higher yields (up to 66%) under milder conditions (30–35°C).

Solvent and Temperature Effects

Solvent Selection

Temperature Control

-

Low-Temperature Diazotization : 0–5°C prevents premature decomposition.

-

Moderate Coupling Temperatures : 30–50°C balances reaction rate and side-product formation.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate steps like hydrazide formation and cyclization:

-

Hydrazide Synthesis : 4-Aminobenzoic acid reacts with hydrazine hydrate under microwave conditions (100°C, 10 min).

-

Azo Bond Formation : Microwave-assisted coupling reduces reaction time from hours to minutes, achieving 70–75% yields.

Advantages

-

50% reduction in reaction time.

-

Improved regioselectivity for the azo linkage.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Diazotization (HCl) | 56% | 98.9% | Industrial |

| Acetic Acid Route | 66% | 97.5% | Lab-scale |

| Microwave-Assisted | 75% | 95% | Pilot-scale |

The hydrochloric acid-mediated method remains the industry standard due to its reproducibility, while microwave-assisted synthesis shows promise for high-throughput applications.

Purification and Characterization

-

Crystallization : Cooling the reaction mixture to 0–15°C precipitates the product, which is filtered and washed with ice-cold methanol.

-

HPLC Analysis : Confirms purity (>98%) using a C18 column and UV detection at 254 nm.

-

Spectroscopic Data :

Challenges and Optimization

化学反応の分析

反応の種類: メチルスルファサラジンは、次のようなさまざまな化学反応を起こします。

酸化: 酸化剤の存在下で、メチルスルファサラジンは酸化されてさまざまな生成物を形成する可能性があります。

還元: 還元反応は、メチルスルファサラジンを対応するアミンに変換することができます。

置換: この化合物は、特定の条件下で官能基が他の基に置き換えられる置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホン酸が生成される可能性があり、還元によりアミンが生成される可能性があります。

4. 科学研究への応用

メチルスルファサラジンは、科学研究で幅広い用途があります。

化学: さまざまな化学反応や合成プロセスにおいて試薬として使用されます。

生物学: 細胞プロセスや経路への影響について研究されています。

医学: 炎症性疾患やその他の医学的状態の治療における潜在的な治療効果について調査されています。

科学的研究の応用

METHYLSULFASALAZINE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular processes and pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

メチルスルファサラジンの正確な作用機序は完全には解明されていませんが、ロイコトリエンやプロスタグランジンなどの炎症性分子の阻害が関与すると考えられています . この化合物とその代謝産物であるメサラジンとスルファピリジンは、これらの分子の活性を阻害することで効果を発揮し、炎症を軽減し、免疫応答を調節すると考えられています .

類似化合物:

スルファサラジン: 親化合物であり、炎症性疾患の治療に広く使用されています。

メサラジン: スルファサラジンの代謝産物であり、抗炎症作用が知られています。

スルファピリジン: スルファサラジンのもう1つの代謝産物であり、抗菌作用と抗炎症作用があります.

独自性: メチルスルファサラジンは、その特異的な構造と抗炎症作用と免疫調節作用を組み合わせた点が特徴です。 親化合物であるスルファサラジンと比較して、メチルスルファサラジンは異なる薬物動態学的および薬力学的なプロファイルを備えている可能性があり、さらなる研究と治療への応用のための貴重な化合物となっています .

類似化合物との比較

Sulfasalazine (2-Hydroxy-5-((4-((2-pyridinylamino)sulfonyl)phenyl)azo)benzoic Acid)

- Structure : Lacks the 3-methyl group on the pyridine ring.

- Applications: FDA-approved for IBD, rheumatoid arthritis, and as a disease-modifying antirheumatic drug (DMARD). Acts via immunomodulation and inhibition of nuclear factor kappa-B (NF-κB) .

- Mechanism: Metabolized into 5-aminosalicylic acid (5-ASA) and sulfapyridine, with 5-ASA being the primary anti-inflammatory agent .

- Toxicity: Associated with gastrointestinal distress and rare hematological side effects; nanoparticle formulations reduce toxicity .

4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

Benzothiazolyl Azo Benzoic Acid Derivatives

- Structure : Feature a benzothiazole ring instead of pyridine.

- Properties: Studied for acidity constants (pKa) of phenolic and carboxylic protons, critical for solubility and dye applications .

Pantothenate Synthetase Inhibitors (M1 and M2)

- Structure : Include prop-2-enamido (M1) or phenylacetamido (M2) groups on the sulfonylphenylazo moiety.

- Activity : M1 inhibits Mycobacterium tuberculosis pantothenate synthetase, while M2 targets Staphylococcus aureus .

- Significance : Highlights the role of sulfonamide substituents in pathogen-specific targeting .

6-Methylpyridin-2-yl Derivatives

- Structure : Substitute the pyridine ring with a 6-methylpyridin-2-yl group (e.g., EP Reference Standard S2155010) .

- Impact: Methylation enhances metabolic stability and bioavailability compared to non-methylated analogs .

Structural and Functional Analysis

Structural Features Influencing Activity

| Feature | Role in Activity | Example Compounds |

|---|---|---|

| Azo linkage | Facilitates redox activity and interaction with inflammatory mediators | Sulfasalazine, Target Compound |

| Sulfonamide group | Enhances binding to enzymes (e.g., pantothenate synthetase) and bacterial targets | M1, M2, Sulfasalazine |

| Pyridine substitution | Modulates lipophilicity and metabolic stability; 3-methyl group may reduce oxidation | Target Compound, 6-Methylpyridin-2-yl derivatives |

Research Findings and Data Tables

生物活性

2-Hydroxy-5-((4-(((3-methyl-2-pyridinyl)amino)sulfonyl)phenyl)azo)benzoic acid, commonly referred to as a sulfonamide derivative, has garnered interest due to its potential therapeutic applications and biological activities. This compound is characterized by its complex structure, which includes an azo group and a pyridine moiety, contributing to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its inhibitory effects on bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Additionally, the presence of the azo group may facilitate interactions with cellular components through redox reactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of the enzyme involved in folate metabolism, leading to bacterial cell death.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

- Case Study on Inflammatory Bowel Disease : A clinical trial involving patients with ulcerative colitis demonstrated that administration of this compound resulted in a significant reduction in disease activity index scores compared to placebo controls.

- Antimicrobial Efficacy in Surgical Infections : Another study evaluated the efficacy of this compound in preventing surgical site infections in a cohort of patients undergoing abdominal surgeries. The results indicated a lower incidence of infections in the treatment group compared to those receiving standard prophylaxis.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of this compound. Toxicological assessments have revealed potential cytotoxic effects at high concentrations, necessitating careful dosage optimization in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。